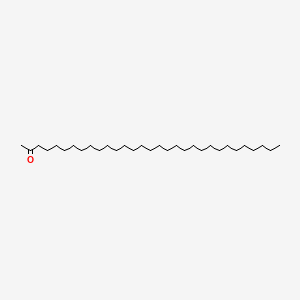

Hentriacontan-2-one

Description

Hentriacontan-2-one is a long-chain ketone with a 31-carbon backbone and a ketone functional group at the second carbon position. It is identified in plant waxes, notably in Dianthus spp. (Caryophyllaceae), where it contributes to cuticular wax composition. Its detection via gas chromatography-mass spectrometry (GC-MS) and retention index (RI) methods highlights its presence in trace amounts (0.3–0.5%) in specific plant species, suggesting specialized biological roles such as pathogen defense or environmental adaptation .

Properties

CAS No. |

34345-07-8 |

|---|---|

Molecular Formula |

C31H62O |

Molecular Weight |

450.8 g/mol |

IUPAC Name |

hentriacontan-2-one |

InChI |

InChI=1S/C31H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)32/h3-30H2,1-2H3 |

InChI Key |

KTGKDWJBRNYLBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hentriacontan-2-one can be synthesized through the oxidation of hentriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction conditions usually require elevated temperatures and prolonged reaction times to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced on a larger scale using similar oxidation methods as in laboratory synthesis, with adjustments to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hentriacontan-2-one undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert this compound into carboxylic acids.

Reduction: Reduction reactions can convert it back to hentriacontane or to hentriacontan-2-ol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).

Major Products

Oxidation: Carboxylic acids.

Reduction: Hentriacontane or hentriacontan-2-ol.

Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

Hentriacontan-2-one has several scientific research applications:

Chemistry: Used as a model compound to study long-chain ketones and their reactivity.

Biology: Investigated for its role in plant epicuticular waxes and its impact on plant-insect interactions.

Medicine: Explored for its potential antimicrobial properties.

Industry: Used in the formulation of waxes and coatings for its hydrophobic properties.

Mechanism of Action

The mechanism of action of hentriacontan-2-one in biological systems involves its interaction with cell membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

a. n-Hentriacontane (C₃₁H₆₄)

- Key Differences : The absence of a ketone group reduces polarity, increasing hydrophobicity compared to hentriacontan-2-one. This property makes n-hentriacontane more effective as a water barrier in plant waxes but less reactive in biochemical interactions.

- CAS Number : 630-04-6 .

Dodecyl Eicosanoate (C₃₂H₆₄O₂)

- Functional Group : Ester.

- Key Differences: The ester linkage in dodecyl eicosanoate enhances its role in forming rigid wax matrices due to higher molecular cohesion. Its presence (0.7% in Dianthus spp.) contrasts with this compound’s lower abundance, suggesting divergent roles in wax architecture .

Functional Analogues

5α-Stigmasta-7,22-dien-3β-ol

- Functional Group : Sterol (hydroxyl group).

- Key Differences: This tetracyclic triterpenoid, present in higher concentrations (1.6–4.8%), likely contributes to membrane fluidity regulation. Unlike this compound, its complex ring structure enables interactions with cellular proteins and lipids, underscoring functional specialization .

Tricosyl Benzoate (C₃₀H₅₂O₂)

- Functional Group : Aromatic ester.

- This compound’s linear ketone structure lacks this aromaticity, limiting its role in light-related stress responses .

Comparative Data Table

Research Findings and Implications

- Functional Group Impact : The ketone in this compound introduces moderate polarity, enabling selective interactions with pathogens or pollinators, whereas alkanes and esters prioritize hydrophobicity for barrier functions .

- Biosynthetic Pathways : this compound likely derives from fatty acid oxidation, contrasting with sterols synthesized via the mevalonate pathway. This divergence explains its trace abundance compared to ubiquitous sterols .

- Chemotaxonomic Significance: The exclusive detection of this compound in specific Dianthus species suggests its utility as a taxonomic marker, distinguishing it from genera producing dominant esters or sterols .

Q & A

Q. What are the standard analytical techniques for characterizing Hentriacontan-2-one’s purity and structural identity?

this compound requires rigorous characterization using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and chromatographic techniques (e.g., HPLC or GC). For NMR, focus on carbonyl (C=O) peak analysis in the 200–220 ppm range in spectra and compare with reference data. Ensure purity via melting point determination and elemental analysis. For novel synthesis routes, validate reproducibility by documenting reaction conditions (solvent, temperature, catalysts) and cross-referencing with published protocols .

Q. How should researchers design experiments to optimize the synthesis of this compound?

Begin with a factorial design to test variables like reaction time, temperature, and reagent ratios. Use kinetic studies to identify rate-limiting steps. For reproducibility, include control experiments (e.g., blank reactions) and validate yields via triplicate trials. Document all deviations, such as unexpected precipitates or color changes, and analyze their impact on purity .

Q. What are the best practices for documenting experimental procedures involving this compound?

Follow the "Materials and Methods" structure: list reagents (purity, suppliers), equipment (model numbers), and step-by-step protocols. For novel methods, include validation data (e.g., calibration curves for quantification). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data from supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Conflicting NMR or IR data may arise from conformational isomers or solvent effects. Perform variable-temperature NMR or computational modeling (e.g., DFT calculations) to assess conformational stability. Compare experimental IR spectra with simulated spectra from computational tools like Gaussian. Cross-validate findings with X-ray crystallography if crystalline derivatives are available .

Q. What strategies are effective for analyzing this compound’s stability under varying environmental conditions?

Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and exposure to UV light, humidity, or oxidative atmospheres. Monitor degradation via HPLC-MS to identify breakdown products. Use Arrhenius equations to predict shelf-life under standard storage conditions. Report confidence intervals for degradation rates to address reproducibility concerns .

Q. How should researchers design studies to investigate this compound’s interactions with biological systems?

For in vitro assays, include dose-response curves and negative/positive controls (e.g., solvent-only and known inhibitors). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Address variability by repeating experiments across multiple cell lines or enzyme batches. For in vivo studies, adhere to ethical guidelines and document animal models, dosing regimens, and statistical power calculations .

Q. What computational methods are suitable for predicting this compound’s physicochemical properties?

Employ density functional theory (DFT) for electronic structure analysis, molecular dynamics (MD) simulations for solvation behavior, and QSAR models for bioactivity predictions. Validate computational results against experimental data (e.g., logP values via shake-flask method). Use open-source tools like GROMACS or commercial software (e.g., Schrödinger Suite) with transparency in parameter settings .

Methodological Considerations

Q. How can researchers ensure reproducibility when publishing this compound data?

Provide raw data (e.g., NMR FID files, chromatograms) in supplementary materials. Detail instrument calibration protocols and batch numbers for reagents. For synthetic procedures, include failure cases (e.g., unsuccessful catalysts) to guide troubleshooting. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChemRxiv .

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

Use ANOVA for multi-group comparisons and Tukey’s post-hoc test for pairwise analysis. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes and confidence intervals instead of relying solely on p-values. Use software like R or GraphPad Prism with scripts archived for peer review .

Q. How should researchers address discrepancies between theoretical and experimental melting points of this compound?

Theoretical predictions (e.g., via group contribution methods) may deviate due to polymorphism or impurities. Characterize crystalline forms via powder XRD and DSC. If discrepancies persist, re-evaluate synthesis protocols for side products or solvent residues. Document all purification steps (e.g., recrystallization solvents, filtration methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.